Harmine dihydrochloride

Descripción general

Descripción

Harmine dihydrochloride is a β-carboline alkaloid derived from the seeds of the medicinal plant Peganum harmala L. and the vine Banisteriopsis caapi. It has been used for centuries in traditional medicine, particularly in the Middle East and South America. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, antidiabetic, and antitumor effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Harmine can be synthesized through various methods, including the thermolysis of substituted 4-aryl-3-azidopyridines . This method involves heating the azidopyridines to induce the formation of the β-carboline structure. Another approach is the Ru-catalyzed photoredox synthesis of 1-acyl-β-carbolines from tryptamines and terminal alkynes .

Industrial Production Methods: Industrial production of harmine typically involves the extraction of the compound from Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to isolate harmine .

Análisis De Reacciones Químicas

Types of Reactions: Harmine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Harmine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of harmine can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Harmine can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base.

Major Products:

Oxidation: Oxidation of harmine can lead to the formation of harmine N-oxide.

Reduction: Reduction typically yields harmol.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Anticancer Properties

Harmine dihydrochloride (HMH) has demonstrated significant anticancer effects across various cancer types. Research indicates that HMH can inhibit cell proliferation, migration, and invasion in colorectal and breast cancer cells.

Case Studies:

- Colorectal Cancer (CRC) : A study found that HMH induced G2/M cell cycle arrest in HCT116 colorectal cancer cells by downregulating key regulatory proteins such as p-cdc2 and cyclin B1. The compound also triggered apoptosis through modulation of apoptotic proteins, indicating its potential as a therapeutic agent for CRC .

- Breast Cancer (BC) : HMH was shown to suppress growth and metastasis in MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells. The mechanism involved the activation of the AKT/FOXO3a signaling pathway, leading to increased expression of tumor suppressor proteins and subsequent cell cycle arrest .

Drug Delivery Systems

Recent advancements have utilized harmine in targeted drug delivery systems, particularly for regenerative therapies.

Nanocarrier Systems :

A study highlighted the development of HPi1 conjugated nanocarriers that effectively targeted pancreatic endocrine cells for delivering harmine. This targeted approach resulted in a significant increase in cell proliferation compared to non-targeted delivery methods, suggesting enhanced therapeutic efficacy .

| Feature | Targeted Delivery | Non-targeted Delivery |

|---|---|---|

| Proliferation Increase (BrdU+) | ~41-fold | ~9-fold |

| Specificity | High | Low |

| Application | Diabetes therapy | General treatment |

Neuropharmacological Effects

This compound has been explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Mechanism of Action :

Research indicates that HMH may inhibit pathways associated with neurodegeneration, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. It has been shown to modulate neurotransmitter systems and reduce oxidative stress markers .

Pharmacological Studies

This compound has been assessed for its safety and pharmacological effects through various preclinical studies.

Toxicity Studies :

A study aimed at evaluating the chronic toxicity of harmine hydrochloride indicated that it possesses a favorable safety profile when administered at therapeutic doses. This is crucial for its potential application in clinical settings .

Mecanismo De Acción

Harmine dihydrochloride is often compared with other β-carboline alkaloids such as harmaline, harman, and harmalol . While these compounds share similar structures and pharmacological activities, harmine is unique in its potent inhibition of DYRK1A and its significant antitumor activity . Harmine derivatives, such as harmine N-oxide, exhibit enhanced pharmacological effects, including improved neuroprotective and antitumor activities .

Comparación Con Compuestos Similares

- Harmaline

- Harman

- Harmalol

Harmine dihydrochloride stands out due to its broad-spectrum pharmacological activities and its potential in various therapeutic applications.

Actividad Biológica

Harmine dihydrochloride, a water-soluble derivative of harmine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes recent findings on the compound's mechanisms of action, therapeutic potential, and safety profile, supported by data tables and case studies.

Overview of this compound

This compound is a β-carboline alkaloid derived from various plant sources, notably Peganum harmala. Its structural properties facilitate interactions with several biological targets, leading to a range of pharmacological effects.

This compound exhibits significant anticancer activity across multiple cancer types. Key mechanisms include:

- Cell Cycle Arrest : Studies indicate that this compound induces G2/M phase cell cycle arrest in liver cancer cells (SK-Hep1), associated with downregulation of cyclin-dependent kinase 1 (Cdc2) and cyclin B1 .

- Induction of Apoptosis : The compound promotes apoptosis by modulating apoptotic proteins. It decreases levels of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax .

- Reactive Oxygen Species (ROS) Production : this compound increases ROS levels, leading to mitochondrial dysfunction and subsequent cell death .

Case Studies

- Liver Cancer : In vitro studies demonstrated that this compound significantly inhibited cell growth, migration, and invasion in SK-Hep1 cells. The treatment resulted in a dose-dependent reduction in cell viability and colony formation .

- Glioblastoma : this compound was shown to inhibit Akt phosphorylation in glioblastoma stem-like cells, promoting differentiation and reducing self-renewal capabilities. In vivo tests confirmed decreased tumorigenicity in animal models .

Neuropharmacological Effects

This compound also displays potential in treating neurological disorders:

- Antiparkinsonian Effects : Research indicates that this compound can alleviate symptoms of parkinsonism induced by neurotoxins in animal models. It demonstrated effects comparable to levodopa in reducing rigidity and motor deficiencies .

- Cognitive Enhancement : Some studies suggest that harmine may enhance cognitive functions through its action on neurotransmitter systems, although further research is needed to clarify these effects.

Safety Profile

While this compound shows promise as a therapeutic agent, its safety profile requires careful consideration:

- Adverse Events : Clinical trials have reported mild to moderate gastrointestinal and neurological side effects at higher doses. The maximum tolerated dose (MTD) was established between 100 mg and 200 mg for adult participants .

- Toxicity Studies : Experimental studies have highlighted acute toxicity symptoms such as tremors and convulsions at high doses. Central nervous system effects were noted, necessitating caution in clinical applications .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Propiedades

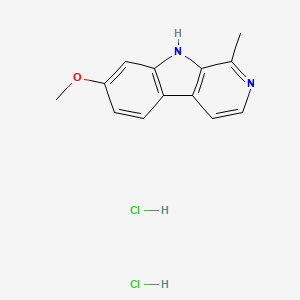

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.2ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;/h3-7,15H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIORYCJHKGCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193813 | |

| Record name | Harmine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40828-94-2 | |

| Record name | Harmine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.